Tirofiban-d9

描述

BenchChem offers high-quality Tirofiban-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tirofiban-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C22H36N2O5S |

|---|---|

分子量 |

449.7 g/mol |

IUPAC 名称 |

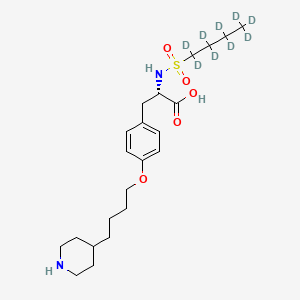

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2 |

InChI 键 |

COKMIXFXJJXBQG-WVBHPKOCSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |

规范 SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Tirofiban-d9: A Technical Guide for Bioanalytical Applications

Tirofiban-d9 is the deuterium-labeled analog of Tirofiban, a potent, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor. Due to its isotopic labeling, Tirofiban-d9 serves as an ideal internal standard for the quantitative analysis of Tirofiban in biological matrices, primarily through liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its near-identical physicochemical properties to Tirofiban ensure it behaves similarly during sample extraction and chromatographic separation, while its distinct mass allows for precise differentiation and quantification. This guide provides a comprehensive overview of its chemical properties, mechanism of action context, and application in bioanalytical protocols.

Chemical Properties and Structure

Tirofiban-d9 is structurally identical to Tirofiban, with the exception that nine hydrogen atoms on the terminal butyl group have been replaced with deuterium atoms. This substitution results in a mass shift of +9 Da, which is fundamental to its utility as an internal standard in mass spectrometry.

Chemical Structure: The chemical name for Tirofiban is (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid. In Tirofiban-d9, the butyl group is perdeuterated.

| Property | Value |

| Chemical Formula | C₂₂H₂₇D₉N₂O₅S |

| Molecular Weight | ~451.66 g/mol |

| CAS Number | 1217749-65-8 |

| Appearance | White to Off-White Solid |

| Isotopic Purity | Typically ≥98% (contains d₀-d₈ forms) |

| Deuterium Incorporation | >99% d₉ form |

| Chemical Purity | Typically ≥98% |

| Solubility | Soluble in DMSO, Methanol |

| Storage Conditions | -20°C, under inert atmosphere |

Mechanism of Action: Glycoprotein IIb/IIIa Receptor Antagonism

To understand the bioanalytical relevance of Tirofiban, it is crucial to understand its mechanism of action. Tirofiban prevents platelet aggregation by inhibiting the final common pathway: the binding of fibrinogen to the GP IIb/IIIa receptor on the surface of activated platelets.

-

Platelet Activation: Platelets are activated by agonists such as thrombin, collagen, or ADP.

-

Conformational Change: This activation induces a conformational change in the GP IIb/IIIa receptor, enabling it to bind its ligands with high affinity.

-

Fibrinogen Binding: The primary ligand for the activated GP IIb/IIIa receptor is fibrinogen, a dimeric molecule that can bind to two platelets simultaneously.

-

Platelet Aggregation: This cross-linking of platelets by fibrinogen leads to the formation of a platelet plug, or thrombus.

-

Inhibition by Tirofiban: Tirofiban, by binding to the GP IIb/IIIa receptor, sterically hinders the binding of fibrinogen, thereby blocking platelet aggregation.

Experimental Protocol: Quantification of Tirofiban in Plasma

The following is a representative LC-MS/MS protocol for the determination of Tirofiban in human plasma using Tirofiban-d9 as an internal standard (IS).

1. Materials and Reagents

-

Tirofiban reference standard

-

Tirofiban-d9 internal standard

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Standard and IS Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tirofiban and Tirofiban-d9 in methanol.

-

Working Standard Solutions: Serially dilute the Tirofiban primary stock with 50:50 (v/v) acetonitrile:water to prepare calibration standards (e.g., 1-1000 ng/mL).

-

IS Working Solution (50 ng/mL): Dilute the Tirofiban-d9 primary stock with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL Tirofiban-d9) to all tubes except for the blank.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

Tirofiban: Q1: 441.2 m/z → Q3: 276.1 m/z

-

Tirofiban-d9 (IS): Q1: 450.2 m/z → Q3: 276.1 m/z

-

-

Data Analysis: Quantify Tirofiban by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Physical and chemical properties of Tirofiban-d9

An In-depth Technical Guide to the Physical and Chemical Properties of Tirofiban-d9

Abstract

Tirofiban-d9 is the deuterated analog of Tirofiban, a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This document provides a comprehensive overview of the physical and chemical properties of Tirofiban-d9, its mechanism of action, and detailed experimental protocols relevant to its analysis. Given its primary application as an internal standard in bioanalytical assays, understanding its characteristics is crucial for researchers and drug development professionals. This guide summarizes key quantitative data, outlines methodologies for its characterization, and visualizes its biological pathway and analytical workflows.

Chemical and Physical Properties

Tirofiban-d9 is a synthetic compound where nine hydrogen atoms in the Tirofiban molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tirofiban, as it is chemically identical to the parent drug but has a distinct, higher molecular weight.

General Properties

The fundamental identifying characteristics of Tirofiban-d9 are summarized in the table below.

| Property | Value |

| Chemical Name | N-(Butylsulfonyl)-O-[4-(4-piperidin-d9-yl)butyl]-L-tyrosine |

| Molecular Formula | C₂₂H₂₇D₉N₂O₅S |

| Molecular Weight | 451.65 g/mol |

| Appearance | White to Off-White Solid |

| Primary Application | Internal Standard for Tirofiban quantification |

Physicochemical Properties

The physicochemical properties of Tirofiban-d9 are expected to be nearly identical to those of non-deuterated Tirofiban. The data presented below are primarily for Tirofiban Hydrochloride, as specific experimental values for the deuterated analog are not widely published. Isotopic substitution with deuterium does not significantly alter macroscopic properties like melting point or solubility.

| Property | Value | Notes |

| Melting Point | 135-145 °C (for Tirofiban HCl) | Data for the non-deuterated hydrochloride salt. |

| Boiling Point | Data not available | Expected to decompose at higher temperatures. |

| Solubility | Soluble in DMSO, Methanol | General solubility profile for Tirofiban and its analogs. |

| pKa | ~9.3 (piperidine amine), ~10.2 (phenol) | Estimated values for the ionizable groups in the molecule. |

| Storage | Recommended -20°C, protect from light and moisture | Critical for maintaining stability and preventing degradation. |

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

Tirofiban exerts its antiplatelet effect by preventing the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets. This receptor is the final common pathway for platelet aggregation. By blocking this interaction, Tirofiban effectively inhibits the formation of platelet thrombi. The signaling pathway is depicted below.

Experimental Protocols

The following sections detail standardized methodologies for the analysis of Tirofiban-d9.

Protocol: Purity and Identity Confirmation by LC-MS

This protocol outlines a general workflow for verifying the purity and confirming the molecular weight of Tirofiban-d9 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To assess the chemical purity and confirm the identity of a Tirofiban-d9 sample.

Materials:

-

Tirofiban-d9 reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of Tirofiban-d9 in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL. Further dilute to 1 µg/mL for analysis.

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Data Analysis:

-

Integrate the peak area of the main Tirofiban-d9 peak from the total ion chromatogram (TIC) to calculate purity (e.g., % area).

-

Extract the mass spectrum for the main peak and confirm the presence of the [M+H]⁺ ion at approximately m/z 452.6.

-

Protocol: Bioanalytical Quantification using LC-MS/MS

This protocol describes the use of Tirofiban-d9 as an internal standard (IS) for the quantification of Tirofiban in human plasma, a common application in pharmacokinetic studies.

Objective: To accurately measure the concentration of Tirofiban in plasma samples.

Procedure:

-

Standard and IS Preparation: Prepare a stock solution of Tirofiban-d9 (Internal Standard) at 100 ng/mL in 50% methanol. Prepare calibration standards of Tirofiban ranging from 1 to 500 ng/mL in blank plasma.

-

Sample Preparation:

-

To 100 µL of plasma sample (or calibration standard/QC), add 25 µL of the Tirofiban-d9 IS solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 12,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new vial for injection.

-

-

LC-MS/MS Conditions:

-

LC System: Use a C18 reversed-phase column with a gradient similar to the purity analysis protocol.

-

MS System: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Tirofiban: Q1: 441.2 -> Q3: 274.1

-

Tirofiban-d9 (IS): Q1: 450.2 -> Q3: 283.1

-

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Tirofiban / Tirofiban-d9) against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Determine the concentration of Tirofiban in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Stability and Storage

Proper handling and storage are essential to maintain the integrity of Tirofiban-d9.

-

Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture. Long-term stability is generally high in this state.

-

In Solution: Stability in solution depends on the solvent and pH. Stock solutions in organic solvents like DMSO or methanol are typically stable for several weeks at -20°C. Avoid repeated freeze-thaw cycles. Stability in aqueous solutions can be pH-dependent, with potential for degradation at extreme pH values. It is recommended to prepare fresh aqueous solutions or store them for short periods at 2-8°C.

Conclusion

Tirofiban-d9 is an indispensable tool for the accurate bioanalysis of Tirofiban. Its physical and chemical properties are nearly identical to the parent compound, with the key difference being its increased mass due to deuterium labeling. This guide provides essential data and standardized protocols to aid researchers in its application, from identity confirmation to its use as an internal standard in complex biological matrices. The provided workflows and mechanism of action diagrams offer a clear visual reference for the scientific principles governing its use.

Deuterium Labeling Effects on Tirofiban Pharmacokinetics: A Theoretical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There are currently no publicly available studies that directly compare the pharmacokinetics of deuterated Tirofiban with its non-deuterated counterpart. This guide, therefore, presents a theoretical framework based on the known metabolism of Tirofiban and the established principles of the kinetic isotope effect. The experimental protocols and data presented are hypothetical and intended to serve as a guide for future research in this area.

Introduction: The Rationale for Deuterium Labeling of Tirofiban

Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, utilized clinically to prevent thrombotic events in patients with acute coronary syndromes. While effective, its pharmacokinetic profile, characterized by a relatively short half-life, necessitates continuous intravenous infusion. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic activity, offers a potential avenue to favorably modulate the pharmacokinetic properties of drugs. This "metabolic switching" can lead to a decreased rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more convenient dosing regimen.

This technical guide explores the theoretical underpinnings of how deuterium labeling could impact the pharmacokinetics of Tirofiban, details its known metabolic pathways, and provides a hypothetical experimental framework for the evaluation of a deuterated Tirofiban analog.

Tirofiban Metabolism: Identifying Sites for Deuteration

While Tirofiban metabolism in humans is considered limited, with the majority of the drug excreted unchanged, studies in rats have identified key metabolic pathways. These pathways represent the most promising targets for deuterium substitution to potentially alter the drug's pharmacokinetic profile.

In male rat liver microsomes, Tirofiban undergoes two primary metabolic transformations:

-

O-dealkylation: This reaction is catalyzed by the cytochrome P450 enzyme CYP3A2 and results in a more polar metabolite.[1]

-

Piperidone Formation: This pathway leads to the formation of a 2-piperidone analog of Tirofiban.[1]

Based on these findings, the logical sites for deuterium substitution on the Tirofiban molecule would be the carbon atoms adjacent to the ether linkage and on the piperidine ring, as these are the sites of C-H bond cleavage during metabolism.

The Kinetic Isotope Effect: A Theoretical Framework

The basis for the potential pharmacokinetic-altering effects of deuterium substitution lies in the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for metabolic processes that involve the cleavage of this bond.

For cytochrome P450-mediated reactions, such as the O-dealkylation of Tirofiban, a significant KIE can be observed when C-H bond breaking is the rate-limiting step.[2] By replacing the hydrogen atoms on the carbon adjacent to the ether oxygen with deuterium, the rate of O-dealkylation could be substantially reduced. Similarly, deuteration of the piperidine ring at the site of oxidation could slow the formation of the 2-piperidone metabolite.

Hypothetical Pharmacokinetic Data: Deuterated vs. Non-Deuterated Tirofiban

The following table presents a hypothetical comparison of key pharmacokinetic parameters between standard Tirofiban and a theoretical deuterated version (d-Tirofiban). This data is illustrative and assumes that deuterium substitution at the primary sites of metabolism leads to a significant reduction in clearance.

| Parameter | Tirofiban (Hypothetical) | d-Tirofiban (Hypothetical) | Potential Implication |

| Half-life (t½) | ~2 hours[3][4] | 3 - 4 hours | Longer duration of action, potentially allowing for less frequent dosing. |

| Plasma Clearance (CL) | 213 - 314 mL/min (Healthy)[4] | 100 - 150 mL/min | Reduced rate of elimination, leading to higher systemic exposure. |

| Area Under the Curve (AUC) | X | ~2X | Increased overall drug exposure, potentially leading to enhanced efficacy. |

| Volume of Distribution (Vd) | 22 - 42 L[4][5] | 22 - 42 L | Unlikely to be significantly altered by deuteration. |

| Maximum Concentration (Cmax) | Y | >Y | Higher peak plasma concentrations for a given dose. |

Proposed Experimental Protocol for a Comparative Pharmacokinetic Study

To empirically determine the effects of deuterium labeling on Tirofiban pharmacokinetics, a rigorous preclinical study is required. The following outlines a detailed methodology for such a study in a relevant animal model, such as the rat.

5.1. Study Design

-

Animals: Male Sprague-Dawley rats (n=8 per group).

-

Groups:

-

Group 1: Intravenous (IV) bolus of Tirofiban (1 mg/kg).

-

Group 2: Intravenous (IV) bolus of d-Tirofiban (1 mg/kg).

-

-

Blood Sampling: Serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) to be collected from the jugular vein.

-

Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.

5.2. Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be employed for the quantification of Tirofiban and d-Tirofiban in plasma samples.[6]

-

Sample Preparation: Protein precipitation with acetonitrile followed by solid-phase extraction.

-

Chromatographic Separation: Reversed-phase HPLC with a C18 column.

-

Mass Spectrometric Detection: Multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions of Tirofiban and d-Tirofiban.

5.3. Pharmacokinetic Analysis

Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters, including Cmax, AUC, t½, CL, and Vd.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Metabolic pathway of Tirofiban in rats.

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion and Future Directions

The application of deuterium labeling to Tirofiban represents a compelling, albeit theoretical, strategy to enhance its pharmacokinetic profile. By targeting the known sites of metabolism, specifically the positions susceptible to O-dealkylation and piperidone formation, it is plausible that a deuterated analog of Tirofiban could exhibit a longer half-life and increased systemic exposure. Such modifications could translate into significant clinical benefits, including the potential for bolus-only administration or longer infusion intervals, thereby improving patient convenience and potentially reducing the risk of bleeding complications associated with prolonged infusions.

It is imperative to underscore that the concepts presented in this guide are hypothetical. Rigorous preclinical and clinical studies are essential to validate these theoretical advantages and to fully characterize the pharmacokinetic, pharmacodynamic, and safety profiles of a deuterated Tirofiban molecule. The experimental framework provided herein offers a starting point for such investigations, which could ultimately lead to the development of a new generation of antiplatelet therapies with improved clinical utility.

References

- 1. In vitro and in vivo studies on the metabolism of tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirofiban - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Deuterated Drug Standards: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Tirofiban-d9 is a critical document that guarantees the identity, purity, and quality of the material. This guide provides an in-depth look at the components of a typical CoA for a deuterated compound, offering detailed explanations of the analytical techniques employed and presenting the data in a clear, accessible format.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. For a deuterated standard, this document is paramount as it validates the compound's suitability for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The accuracy of pharmacokinetic and metabolic studies relies heavily on the quality of the internal standard used.[1][2][3]

Below is a representative Certificate of Analysis for a generic deuterated standard, "Analyte-d9," which mirrors the structure and content one would expect for Tirofiban-d9.

Table 1: Representative Certificate of Analysis for Analyte-d9

| Product Information | |

| Product Name | Analyte-d9 |

| Catalog Number | AN-12345 |

| Batch Number | B-67890 |

| Molecular Formula | C₂₂H₃₁D₉N₂O₅S |

| Molecular Weight | 471.73 g/mol |

| CAS Number | 1234567-89-0 |

| Storage | -20°C, Dessicated, Protect from light |

| Physical & Chemical Properties | |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Analytical Data | |

| ¹H NMR | Consistent with structure |

| Mass Spectrometry (MS) | Consistent with structure |

| Purity (HPLC) | 99.85% |

| Isotopic Enrichment | 99.5 atom % D |

| Deuterium Distribution | d₀=0.1%, d₁=0.2%, d₂=0.5%, d₃-d₈=<1.0%, d₉ >98% |

Experimental Protocols

The analytical data presented in a CoA is generated through a series of rigorous experiments. The methodologies for these key tests are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of the deuterated compound by separating it from any non-deuterated counterpart, synthetic precursors, or degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of two solvents, typically an aqueous phase (A) and an organic phase (B). For example:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 227 nm (This would be specific to the analyte's chromophore)

-

Injection Volume: 5 µL

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight of the deuterated compound and to determine the extent and distribution of deuterium incorporation.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap instrument) coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI is common for molecules like Tirofiban which have basic nitrogen atoms that are readily protonated.

-

Mass Range: A scan range appropriate to detect the [M+H]⁺ ion of the deuterated compound (e.g., m/z 100-1000).

-

Data Analysis:

-

Identity Confirmation: The observed mass of the most abundant isotopic peak of the protonated molecule ([M+H]⁺) is compared to the theoretically calculated mass.

-

Isotopic Enrichment: The relative intensities of the mass peaks corresponding to different numbers of deuterium atoms (d₀, d₁, d₂, etc.) are measured. The isotopic enrichment is the percentage of the compound that is the desired d₉ isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound and to verify the location of deuterium labeling.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or Methanol-d₄).

-

Experiment: A standard proton (¹H) NMR experiment is performed.

-

Data Analysis: The resulting spectrum is analyzed for the presence of expected proton signals and, crucially, the absence of signals from protons that have been replaced by deuterium. The chemical shifts, splitting patterns, and integration of the remaining proton signals must be consistent with the known structure of the non-deuterated parent compound.

Visualizing Key Concepts

To further aid in the understanding of the information presented in a CoA and the context of the deuterated standard's use, the following diagrams illustrate important concepts and workflows.

Caption: Isotopic labeling of a parent compound to create a deuterated standard.

Caption: Workflow for the analytical characterization of a deuterated standard.

Caption: Inhibition of platelet aggregation by Tirofiban.

By thoroughly understanding the data and methodologies presented in a Certificate of Analysis, researchers can have full confidence in the quality of their deuterated standards, leading to more accurate and reproducible results in their drug development programs.

References

Tirofiban-d9 safety data sheet and handling precautions

[2] --INVALID-LINK-- Tirofiban Hydrochloride-d9 is a labeled derivative of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor. It is an inhibitor of platelet ... CAS Number: 1243389-91-9. Formula: C22H27D9N2O5S · HCl. Molecular Weight: 486.1. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Tirofiban Hydrochloride-d9. sc-217688. SECTION 1: Identification. 1.1. Product identifier. Product name. : Tirofiban Hydrochloride-d9. Chemical name. Missing: safety data sheet --INVALID-LINK-- T494207 is a labeled Tirofiban, which is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor. Tirofiban is an inhibitor of platelet aggregation. --INVALID-LINK-- Tirofiban-d9 is intended for research purposes only. Tirofiban-d9 is not for human or veterinary use. WARNING: This product is not for human or veterinary use. --INVALID-LINK-- SAFETY DATA SHEET. according to Regulation (EC) No. 1907/2006. 1. IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING. --INVALID-LINK-- Tirofiban-d9 HCl. SECTION 1. IDENTIFICATION. Product Identifier. Tirofiban-d9 HCl. Product Code. T494207. CAS No. 1243389-91-9. Synonyms. --INVALID-LINK-- Tirofiban is a nonpeptide tyrosine derivative that acts as a selective, competitive, and non-pro-drug glycoprotein IIb/IIIa inhibitor. It prevents fibrinogen from ... --INVALID-LINK-- Tirofiban is a reversible antagonist of fibrinogen binding to the glycoprotein (GP) IIb/IIIa receptor on human platelets. When administered intravenously, ... --INVALID-LINK-- Tirofiban | C22H36N2O5S | CID 148199 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, ... --INVALID-LINK-- Tirofiban is a highly selective, short-acting, and reversible non-peptide glycoprotein (GP) IIb/IIIa receptor inhibitor that can competitively inhibit the binding of ... --INVALID-LINK-- Tirofiban D9 Hydrochloride ; Molecular Formula. C22H27D9N2O5S.HCl ; Molecular Weight. 486.10 ; CAS No. 1243389-91-9 ; Pack Size. 1 mg; 2 mg; 5 mg; 10 mg. --INVALID-LINK-- Tirofiban-d9 hydrochloride. CAS No. 1243389-91-9. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1 Product identifiers. --INVALID-LINK-- SECTION 1: Identification. 1.1. Product identifier. Product name. : Tirofiban Hydrochloride-d9. Chemical name. : N-(Butylsulfonyl)-O-[4-(4-piperidinyl)butyl-2,2,3 ... https://www.news-medical.net/drugs/Tirofiban.aspx Tirofiban works by inhibiting platelet aggregation. It is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is the major platelet surface ... https://www.vectoralabs.com/product/v-2503/tirofiban-d9-hcl Tirofiban D9 HCl. High-purity Tirofiban D9 HCl for research. Buy online. ... Molecular Formula. C22H27D9N2O5S.HCl. Molecular Weight. 486.10. CAS Number. https://www.chem-agilent.com/pdf/msds/A0150249_msds.pdf Safety Data Sheet. Agrofiban. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1. Product identifier. Product form. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3234479/ Tirofiban is a specific, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This receptor is the major platelet surface receptor involved in ... [1al] https://www.google.com/search?q=time+in+Santa+Cruz,+CA,+US [1bl] https://www.scbt.com/p/tirofiban-hydrochloride-d9-1243389-91-9 Tirofiban Hydrochloride-d9 is a labeled derivative of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor. It is an inhibitor of platelet ... CAS Number: 1243389-91-9. Formula: C22H27D9N2O5S · HCl. Molecular Weight: 486.1. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. Tirofiban Hydrochloride-d9. sc-217688. SECTION 1: Identification. 1.1. Product identifier. Product name. : Tirofiban Hydrochloride-d9. Chemical name. Missing: safety data sheet [1cl] https://www.trc-canada.com/product-detail/?T494207 T494207 is a labeled Tirofiban, which is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor. Tirofiban is an inhibitor of platelet aggregation. [1dl] https://www.caymanchem.com/product/22216/tirofiban-d9 Tirofiban-d9 is intended for research purposes only. Tirofiban-d9 is not for human or veterinary use. WARNING: This product is not for human or veterinary use. [1el] https://www.caymanchem.com/msdss/22216m.pdf SAFETY DATA SHEET. according to Regulation (EC) No. 1907/2006. 1. IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING. [1fl] https://cdn.trc-canada.com/msds/T494207.pdf Tirofiban-d9 HCl. SECTION 1. IDENTIFICATION. Product Identifier. Tirofiban-d9 HCl. Product Code. T494207. CAS No. 1243389-91-9. Synonyms. [1gl] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4480922/ Tirofiban is a nonpeptide tyrosine derivative that acts as a selective, competitive, and non-pro-drug glycoprotein IIb/IIIa inhibitor. It prevents fibrinogen from ... [1hl] https://www.drugbank.ca/drugs/DB00773 Tirofiban is a reversible antagonist of fibrinogen binding to the glycoprotein (GP) IIb/IIIa receptor on human platelets. When administered intravenously, ... [1il] https://www.chemspider.com/Chemical-Structure.126590.html Tirofiban | C22H36N2O5S | CID 148199 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, ... [1jl] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7915392/ Tirofiban is a highly selective, short-acting, and reversible non-peptide glycoprotein (GP) IIb/IIIa receptor inhibitor that can competitively inhibit the binding of ... [1kl] https://www.clearsynth.com/en/cas/1243389-91-9 Tirofiban D9 Hydrochloride ; Molecular Formula. C22H27D9N2O5S.HCl ; Molecular Weight. 486.10 ; CAS No. 1243389-91-9 ; Pack Size. 1 mg; 2 mg; 5 mg; 10 mg. [1ll] https://file.medchemexpress.com/batch_PDF/HY-13953S-SDS.pdf Tirofiban-d9 hydrochloride. CAS No. 1243389-91-9. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1 Product identifiers. [1ml] https://www.scbt.com/sds/sc-217688 SECTION 1: Identification. 1.1. Product identifier. Product name. : Tirofiban Hydrochloride-d9. Chemical name. : N-(Butylsulfonyl)-O-[4-(4-piperidinyl)butyl-2,2,3 ... [1nl] https://www.news-medical.net/drugs/Tirofiban.aspx Tirofiban works by inhibiting platelet aggregation. It is a non-peptide antagonist of the glycoprotein IIb/IIIa receptor, which is the major platelet surface ... [1ol] https://www.vectoralabs.com/product/v-2503/tirofiban-d9-hcl Tirofiban D9 HCl. High-purity Tirofiban D9 HCl for research. Buy online. ... Molecular Formula. C22H27D9N2O5S.HCl. Molecular Weight. 486.10. CAS Number. [1pl] https://www.chem-agilent.com/pdf/msds/A0150249_msds.pdf Safety Data Sheet. Agrofiban. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1. Product identifier. Product form. [1ql] https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3234479/ Tirofiban is a specific, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This receptor is the major platelet surface receptor involved in ...## Tirofiban-d9: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and essential physicochemical properties of Tirofiban-d9. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on ensuring safe handling and informed use of this compound in a research setting.

Compound Identification and Properties

Tirofiban-d9 is the deuterated form of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor. [1bl, 1cl] As a research-grade compound, it is primarily used in studies involving drug metabolism, pharmacokinetics, and as an internal standard in analytical testing. It is not intended for human or veterinary use. [1dl]

Table 1: Physicochemical Properties of Tirofiban-d9 Hydrochloride

| Property | Value | Source |

| CAS Number | 1243389-91-9 | [1bl, 1fl] |

| Molecular Formula | C22H27D9N2O5S · HCl | [1bl, 1kl, 1ol] |

| Molecular Weight | 486.1 g/mol | [1bl, 1kl, 1ol] |

| Form | Crystalline Solid | [1el] |

| Purity | ≥98% | [1el] |

| Solubility | Soluble in DMSO and Methanol | [1el] |

Hazard Identification and Safety Precautions

According to available safety data sheets, Tirofiban-d9 is classified as not hazardous. However, as with any chemical compound, it should be handled with care, and appropriate safety measures should be implemented. The toxicological properties of Tirofiban-d9 have not been thoroughly investigated, and researchers should proceed with the assumption that it may have biological activity.

Table 2: GHS Hazard Statements and Precautionary Measures

| Category | Statement | Source |

| Hazard Statement | Based on available data, the classification criteria are not met. | [1el, 1fl] |

| Precautionary Statement (Prevention) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1el, 1fl] |

| Precautionary Statement (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1el, 1fl] |

| Precautionary Statement (Storage) | Keep container tightly closed. Store in a well-ventilated place. | [1el, 1fl] |

| Precautionary Statement (Disposal) | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1el, 1fl] |

Handling, Storage, and Emergency Protocols

Engineering Controls and Personal Protective Equipment (PPE)

When handling Tirofiban-d9, especially in its solid form, it is crucial to minimize dust generation and exposure.

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Storage Recommendations

For optimal stability, Tirofiban-d9 should be stored under the following conditions:

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | -20°C | [1el] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [1el, 1fl] |

| Light | Protect from light. | |

| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon). | [1el] |

First-Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken:

-

After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so.

-

After Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Mechanism of Action: Tirofiban as a Glycoprotein IIb/IIIa Inhibitor

Tirofiban is a selective and reversible non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor. [1gl, 1jl, 1ql] This receptor is found on the surface of platelets and plays a critical role in platelet aggregation by binding to fibrinogen. [1gl] By blocking this interaction, Tirofiban effectively inhibits the final common pathway of platelet aggregation. [1nl]

Safe Handling Workflow

The following workflow diagram outlines the recommended steps for safely handling Tirofiban-d9 in a laboratory setting. Adherence to this workflow will minimize the risk of exposure and ensure the integrity of the compound.

Toxicological Information

The toxicological properties of Tirofiban-d9 have not been extensively studied. The available safety data sheets indicate that the material should be handled with the assumption that it may be hazardous.

Table 4: Summary of Toxicological Data

| Effect | Data | Source |

| Acute Toxicity | No data available | [1el, 1fl] |

| Skin Corrosion/Irritation | No data available | [1el, 1fl] |

| Serious Eye Damage/Irritation | No data available | [1el, 1fl] |

| Respiratory or Skin Sensitization | No data available | [1el, 1fl] |

| Carcinogenicity | No data available | [1el, 1fl] |

| Reproductive Toxicity | No data available | [1el, 1fl] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [1el, 1fl] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1el, 1fl] |

| Aspiration Hazard | No data available | [1el, 1fl] |

Given the lack of specific toxicological data, it is imperative to handle Tirofiban-d9 with a high degree of caution and to prevent any direct contact or inhalation.

Experimental Protocols

Detailed experimental protocols for the use of Tirofiban-d9 are specific to the research being conducted. However, a general protocol for preparing a stock solution is provided below.

Protocol for Preparation of a 10 mM Tirofiban-d9 Stock Solution in DMSO

-

Materials: Tirofiban-d9 hydrochloride (solid), Dimethyl sulfoxide (DMSO, anhydrous), appropriate vials, and precision balance.

-

Procedure: a. Calculate the mass of Tirofiban-d9 hydrochloride required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 486.1 g/mol ). b. Under a chemical fume hood, accurately weigh the calculated mass of Tirofiban-d9 hydrochloride into a suitable vial. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex or sonicate the solution until the Tirofiban-d9 is completely dissolved. e. Store the stock solution at -20°C.

Note: When preparing aqueous solutions, it is important to consider the solubility of Tirofiban-d9 in the chosen buffer system.

This guide is intended to provide a comprehensive overview of the safety and handling of Tirofiban-d9. Researchers should always consult the most up-to-date safety data sheet provided by their supplier and adhere to all institutional and regulatory guidelines for chemical safety. sheet provided by their supplier and adhere to all institutional and regulatory guidelines for chemical safety.

Methodological & Application

Application Notes and Protocols for the Use of Tirofiban-d9 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, which plays a critical role in the final common pathway of platelet aggregation.[1][2][3] It is utilized in the management of acute coronary syndromes to prevent thrombotic events.[3] Accurate quantification of Tirofiban in biological matrices is essential for pharmacokinetic (PK) and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[4][5][6] Tirofiban-d9, a deuterated analog of Tirofiban, is an ideal internal standard for these studies due to its similar physicochemical properties to the analyte and its distinct mass, ensuring reliable and accurate quantification.

This document provides detailed application notes and protocols for the use of Tirofiban-d9 as an internal standard in the pharmacokinetic analysis of Tirofiban.

Mechanism of Action of Tirofiban

Tirofiban reversibly antagonizes the binding of fibrinogen to the GP IIb/IIIa receptor on the surface of platelets.[1][7][8] This action blocks the cross-linking of platelets, thereby inhibiting platelet aggregation and thrombus formation.[2][3]

Experimental Protocols

The following is a representative LC-MS/MS method for the quantification of Tirofiban in human plasma using Tirofiban-d9 as an internal standard. This protocol is a composite based on established bioanalytical methods for Tirofiban and similar small molecules.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL polypropylene tube, add 100 µL of plasma sample.

-

Add 20 µL of Tirofiban-d9 internal standard working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Tirofiban) | m/z 442.2 → 275.1 (example) |

| MRM Transition (Tirofiban-d9) | m/z 451.2 → 284.1 (example) |

| Collision Energy | Optimized for specific instrument |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize representative quantitative data for a validated LC-MS/MS method for Tirofiban using Tirofiban-d9 as an internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Precision (CV%) | Accuracy (%) |

| Low QC (3 ng/mL) | < 15% | 85 - 115% |

| Mid QC (500 ng/mL) | < 15% | 85 - 115% |

| High QC (800 ng/mL) | < 15% | 85 - 115% |

Table 3: Recovery

| Analyte | Low Concentration | High Concentration |

| Tirofiban Recovery (%) | > 85% | > 85% |

| Tirofiban-d9 Recovery (%) | > 85% | > 85% |

Conclusion

The use of Tirofiban-d9 as an internal standard provides a robust and reliable method for the quantification of Tirofiban in biological matrices for pharmacokinetic studies. The detailed protocols and representative data presented here offer a solid foundation for researchers and scientists in the field of drug development to establish and validate their own bioanalytical methods. The high degree of accuracy and precision achievable with this methodology ensures high-quality data for critical decision-making in the drug development process.

References

- 1. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of tirofiban, a nonpeptide glycoprotein IIb/IIIa receptor antagonist: comparison with the monoclonal antibody abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Standard Operating Procedure for the Quantification of Tirofiban in Human Plasma using Tirofiban-d9 by LC-MS/MS

Application Note & Protocol

This document outlines a detailed standard operating procedure (SOP) for the quantitative analysis of Tirofiban in human plasma samples. The method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with Tirofiban-d9 as the internal standard (IS). This procedure is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Tirofiban.

Principle

This method facilitates the accurate quantification of Tirofiban in human plasma. The procedure involves the extraction of Tirofiban and its deuterated internal standard, Tirofiban-d9, from the plasma matrix via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of Tirofiban in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Tirofiban Hydrochloride | Sigma-Aldrich | Reference Standard |

| Tirofiban-d9 | Toronto Research Chemicals | Deuterated Standard |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Methanol | Fisher Scientific | HPLC Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Water | Milli-Q System | Ultrapure |

| Human Plasma (K2-EDTA) | BioIVT | Research Grade |

Equipment

| Equipment | Model |

| Liquid Chromatograph | Shimadzu Nexera X2 |

| Mass Spectrometer | SCIEX QTRAP 6500+ |

| Analytical Balance | Mettler Toledo XPE |

| Centrifuge | Eppendorf 5810 R |

| Pipettes | Eppendorf Research plus |

| Vortex Mixer | VWR Analog Vortex Mixer |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Tirofiban Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tirofiban hydrochloride and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

Tirofiban-d9 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Tirofiban-d9 and dissolve it in 1 mL of methanol.

-

Tirofiban Working Solutions: Prepare serial dilutions of the Tirofiban stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

-

IS Working Solution (100 ng/mL): Dilute the Tirofiban-d9 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike appropriate amounts of the Tirofiban working solutions into blank human plasma to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation (Protein Precipitation)

-

Label all sample tubes clearly.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL Tirofiban-d9) to all tubes except for the blank plasma.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

| MRM Transitions | Tirofiban: Q1 441.2 -> Q3 274.1; Tirofiban-d9: Q1 450.2 -> Q3 283.1 |

| Dwell Time | 100 ms |

Data Analysis

The data will be acquired and processed using the appropriate software (e.g., SCIEX Analyst). The concentration of Tirofiban in each sample will be determined from a calibration curve constructed by plotting the peak area ratio of Tirofiban to Tirofiban-d9 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² will be used.

Quantitative Data Summary

Linearity and Range

| Analyte | Calibration Curve Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Tirofiban | 1 - 1000 | y = 0.0024x + 0.0003 | > 0.995 |

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | < 15.0 | < 15.0 |

| Low QC | 3 | 2.95 | 98.3 | < 10.0 | < 10.0 |

| Medium QC | 50 | 51.2 | 102.4 | < 8.0 | < 9.0 |

| High QC | 800 | 790.4 | 98.8 | < 7.0 | < 8.0 |

Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Tirofiban | 88.5 | 91.2 | 90.1 |

| Tirofiban-d9 | 89.1 | 90.5 | 89.8 |

Visualizations

Caption: Experimental workflow for Tirofiban quantification.

Caption: Mechanism of action of Tirofiban in inhibiting platelet aggregation.

Application Notes and Protocols for the Detection of Tirofiban-d9 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tirofiban-d9 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Tirofiban-d9 is the deuterated analog of Tirofiban, a glycoprotein IIb/IIIa receptor antagonist used to prevent thrombotic events. The use of a stable isotope-labeled internal standard like Tirofiban-d9 is crucial for accurate and precise quantification in complex biological samples.

Mass Spectrometry Parameters

The successful detection of Tirofiban-d9 relies on the optimization of mass spectrometry parameters. The following table summarizes the key parameters for Tirofiban and the projected parameters for Tirofiban-d9, based on established methods for Tirofiban analysis. Mass spectrometry is typically performed in the positive ion mode using electrospray ionization (ESI).

| Parameter | Tirofiban | Tirofiban-d9 (Projected) | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [1] |

| Precursor Ion (Q1) | m/z 441.3 | m/z 450.3 | [1] |

| Product Ion (Q3) | m/z 276.3 | m/z 276.3 (or 285.3) | [1] |

| Alternative Product Ions | m/z 395.4, 321.3, 260.3 | m/z 404.4, 330.3, 269.3 | [1] |

| Ionization Voltage | 3600 V | 3600 V | [1] |

| Collision Energy (CE) | 3 V (for m/z 276.3) | ~3 V (Optimization required) | [1] |

Note: The precursor ion for Tirofiban-d9 is projected to be 9 atomic mass units (amu) higher than Tirofiban due to the nine deuterium atoms. The product ions may or may not retain the deuterium labels depending on the fragmentation pathway. The most intense and stable product ion should be selected for quantification. It is essential to optimize the collision energy for Tirofiban-d9 to achieve the highest signal intensity.

Experimental Protocol: Quantification of Tirofiban in Human Plasma

This protocol outlines a typical workflow for the quantification of Tirofiban using Tirofiban-d9 as an internal standard in human plasma.

Materials and Reagents

-

Tirofiban reference standard

-

Tirofiban-d9 internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

-

Spike: Spike 100 µL of human plasma with the Tirofiban-d9 internal standard solution.

-

Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm)[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-5.0 min: 10% B (Re-equilibration)

-

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tirofiban: 441.3 -> 276.3

-

Tirofiban-d9: 450.3 -> 276.3 (or other optimized transition)

-

-

Source Parameters:

Diagrams

Experimental Workflow

Caption: Experimental workflow for Tirofiban-d9 detection.

Mass Spectrometry Parameter Relationship

Caption: Relationship of key mass spectrometry parameters.

References

- 1. Miniature Mass Spectrometry for Point-of-Care Testing the GPIIb/IIIa Inhibitor Tirofiban during Perioperative Period of Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Tirofiban-d9 Stock and Working Solutions for Analytical Assays

Abstract

This application note provides a detailed, step-by-step protocol for the preparation of Tirofiban-d9 stock solutions and subsequent working standards. Tirofiban-d9 is a deuterated analog of Tirofiban, commonly employed as a stable isotope-labeled internal standard (IS) for the quantitative analysis of Tirofiban in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). Adherence to a precise and reproducible preparation protocol is critical for ensuring the accuracy and reliability of bioanalytical data. This document outlines the necessary materials, equipment, and procedures for preparing high-quality, consistent standards suitable for use by researchers, scientists, and drug development professionals.

Materials and Equipment

-

Tirofiban-d9 (solid reference standard)

-

LC-MS grade Methanol (MeOH)

-

LC-MS grade Dimethyl sulfoxide (DMSO)

-

Reagent grade water (e.g., Milli-Q® or equivalent)

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes (e.g., P20, P200, P1000)

-

Pipette tips

-

Amber glass vials for storage

-

Vortex mixer

-

Sonicator

Experimental Protocols

Solvent Selection

Tirofiban-d9 is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and Methanol. Methanol is often preferred for LC-MS applications due to its volatility and compatibility with reversed-phase chromatography mobile phases. This protocol will proceed with Methanol as the primary solvent.

Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the highest concentration standard from which all subsequent dilutions are made.

Procedure:

-

Allow the vial containing solid Tirofiban-d9 reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

-

Accurately weigh approximately 1 mg of Tirofiban-d9 powder using a calibrated analytical balance.

-

Quantitatively transfer the weighed powder into a 1 mL Class A volumetric flask.

-

Add approximately 0.7 mL of LC-MS grade Methanol to the flask.

-

Vortex for 1-2 minutes to facilitate dissolution. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

-

Once the solid is fully dissolved, bring the final volume to the 1 mL mark with Methanol.

-

Cap the flask and invert it 10-15 times to ensure homogeneity.

-

Transfer the solution to a clearly labeled amber glass vial for storage.

Table 1: Primary Stock Solution Preparation

| Parameter | Value |

| Compound | Tirofiban-d9 |

| Target Concentration | 1.0 mg/mL |

| Mass of Standard | ~1.0 mg |

| Solvent | LC-MS Grade Methanol |

| Final Volume | 1.0 mL |

Preparation of Intermediate Stock Solution (10 µg/mL)

The intermediate stock is a dilution of the primary stock, used to prepare the final working standards.

Procedure:

-

Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

-

Dilute to the 10 mL mark with a 50:50 (v/v) mixture of Methanol and reagent grade water. This diluent is often chosen to match the initial mobile phase conditions of an LC method.

-

Cap the flask and invert 10-15 times to ensure thorough mixing.

-

Transfer to a new, clearly labeled amber vial for storage.

Table 2: Intermediate Stock Solution Preparation

| Parameter | Value |

| Source Solution | Primary Stock (1 mg/mL) |

| Target Concentration | 10.0 µg/mL (10,000 ng/mL) |

| Volume of Primary Stock | 100 µL |

| Diluent | 50:50 Methanol:Water |

| Final Volume | 10.0 mL |

Preparation of Working Internal Standard (IS) Solution (100 ng/mL)

The working IS solution is the final standard that is added directly to calibration standards, quality control samples, and unknown samples during the sample preparation process.

Procedure:

-

Pipette 1 mL of the 10 µg/mL Intermediate Stock Solution into a 100 mL Class A volumetric flask.

-

Dilute to the 100 mL mark with the 50:50 (v/v) Methanol:Water mixture.

-

Cap the flask and invert 10-15 times for complete mixing.

-

This solution is now ready for use in the analytical method (e.g., for spiking plasma samples prior to protein precipitation).

Table 3: Working Internal Standard Solution Preparation

| Parameter | Value |

| Source Solution | Intermediate Stock (10 µg/mL) |

| Target Concentration | 100 ng/mL |

| Volume of Intermediate Stock | 1.0 mL |

| Diluent | 50:50 Methanol:Water |

| Final Volume | 100.0 mL |

Workflow Visualization

The following diagram illustrates the sequential dilution process for preparing Tirofiban-d9 standards.

Caption: Workflow for Tirofiban-d9 Stock and Working Standard Preparation.

Storage and Stability

Proper storage is essential to maintain the integrity and concentration of the prepared solutions.

-

Primary Stock Solution: Store at -20°C or lower in a tightly sealed amber vial to protect from light and prevent solvent evaporation. Under these conditions, the stock is typically stable for several months.

-

Intermediate and Working Solutions: These solutions are generally less stable than the primary stock. It is recommended to store them at 2-8°C and use them within a few weeks of preparation. For long-term use, prepare fresh working solutions from the primary or intermediate stock.

-

Stability Assessment: The stability of these solutions under specific laboratory conditions (e.g., storage temperature, freeze-thaw cycles, autosampler conditions) should be experimentally verified as part of the bioanalytical method validation process.

Application of Tirofiban-d9 in Therapeutic Drug Monitoring Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1][2] By reversibly inhibiting the binding of fibrinogen to this receptor, Tirofiban effectively blocks the final common pathway of platelet aggregation, making it a critical therapeutic agent in the management of acute coronary syndromes.[1][2] Therapeutic Drug Monitoring (TDM) of Tirofiban is essential to ensure optimal efficacy while minimizing the risk of bleeding complications. The use of a stable isotope-labeled internal standard, such as Tirofiban-d9, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.

This document provides detailed application notes and protocols for the quantification of Tirofiban in human plasma using Tirofiban-d9 as an internal standard.

Mechanism of Action of Tirofiban

Tirofiban exerts its antiplatelet effect by competitively inhibiting the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[3] Under normal physiological conditions, platelet activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and von Willebrand factor (vWF). This binding facilitates the cross-linking of platelets, leading to the formation of a platelet plug. Tirofiban mimics the structure of the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to bind to the GPIIb/IIIa receptor and block the binding of fibrinogen and vWF, thereby preventing platelet aggregation.[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of Tirofiban from human plasma.

Materials:

-

Human plasma samples

-

Tirofiban-d9 internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile, HPLC grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Tirofiban-d9 internal standard working solution to each plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tirofiban | 441.2 | 276.2 | 100 | 25 |

| Tirofiban-d9 | 450.2 (Proposed) | 276.2 (Proposed) | 100 | 25 |

Note: The MRM transition for Tirofiban-d9 is proposed based on the addition of 9 Da to the parent mass of Tirofiban and assuming the deuterium labels are not on the 276.2 Da fragment. This transition should be optimized in the user's laboratory.

Experimental Workflow

Data Presentation

The following tables summarize the quantitative data from published methods for the determination of Tirofiban.

Table 1: Linearity and Sensitivity of Tirofiban Assays

| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | Human Serum | 2 - 200 | 2 | > 0.99 | [4][5] |

| pMS-Based POCT | Human Blood | 50 - 1000 µg/L | 50 µg/L | Not Reported | [6] |

| HPLC-UV | Human Serum | 30,000 - 180,000 | 13,800 | 0.9943 |

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method for Tirofiban

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Tirofiban | 2 | Not Reported | Not Reported | 110.8 | 104.7 | [4][5] |

| Tirofiban | 20 | Not Reported | Not Reported | 94.8 | 103.0 | [4][5] |

| Tirofiban | 200 | Not Reported | Not Reported | 101.5 | 103.8 | [4][5] |

Note: The data presented are compiled from various literature sources and should be used for guidance. Each laboratory should perform its own method validation.

Conclusion

The use of Tirofiban-d9 as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of Tirofiban in patient samples. The protocols and data presented here offer a comprehensive guide for researchers and clinicians to develop and validate their own quantitative assays. Adherence to rigorous validation procedures is crucial for ensuring the accuracy and precision of results, which is paramount for patient safety and optimal therapeutic outcomes.

References

- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Tirofiban in Human Plasma by UHPLC-MS/MS with Tirofiban-d9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation.[1] It is utilized clinically to prevent blood clotting in acute coronary syndrome.[1] Accurate quantification of Tirofiban in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive UHPLC-MS/MS method for the determination of Tirofiban in human plasma, employing its deuterated analog, Tirofiban-d9, as an internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by analysis using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Tirofiban hydrochloride reference standard (MCE, Cat. No. HY-13861A)

-

Tirofiban-d9 (MedChemExpress, Cat. No. HY-13861AS)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

Formic acid (FA), analytical grade

-

Human plasma (K2-EDTA as anticoagulant)

-

Ultrapure water

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Tirofiban and Tirofiban-d9 in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard (WS) Solutions:

-

Serially dilute the Tirofiban stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 1000 ng/mL.

Internal Standard (IS) Working Solution (50 ng/mL):

-

Dilute the Tirofiban-d9 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 50 ng/mL.

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate Tirofiban working standard solutions to prepare calibration standards.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 50 ng/mL Tirofiban-d9 internal standard working solution to each tube (except for the blank matrix).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see section 4).

-

Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method

UHPLC System: A standard UHPLC system capable of binary gradient elution. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Tirofiban | 441.2 | 276.1 | 30 | 20 |

| Tirofiban-d9 | 450.2 | 285.1 | 30 | 20 |

Quantitative Data Summary

The method was validated according to the FDA's Bioanalytical Method Validation guidance.

Table 4: Linearity and Range